molecular formula C11H22ClN B1626366 [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride CAS No. 57357-84-3

[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride

Cat. No.: B1626366
CAS No.: 57357-84-3
M. Wt: 203.75 g/mol
InChI Key: WMWWUXCZAWKORS-AVBROYKKSA-N
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Description

[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride is a chemical compound with the molecular formula C11H22ClN. It is a derivative of bicyclo[3.1.1]heptane, a structure characterized by a bicyclic ring system. This compound is known for its unique stereochemistry and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[3.1.1]heptane derivative.

    Functional Group Introduction: Introduction of the methanamine group is achieved through a series of reactions, including amination and reduction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and Reagents: Specific catalysts and reagents are employed to facilitate the reactions and improve efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted bicyclo[3.1.1]heptane derivatives.

Scientific Research Applications

[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride is used in various scientific research fields, including:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: In studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.

    Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(1S,2R,5S)-6,6-Dimethylnorpinan-2-yl]methanamine
  • **(1R,2R,5R)-6,6-Dimethylnorpinan-2-yl]methylamine
  • **(1R,2R,5R)-6,6-Dimethyl-2-norpinanyl]methanamine

Uniqueness

[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride is unique due to its specific stereochemistry and the presence of the methanamine group. This makes it a valuable compound for research and industrial applications, offering distinct properties compared to its analogs.

Properties

IUPAC Name

[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-7-8(6-12)4-9-5-10(7)11(9,2)3;/h7-10H,4-6,12H2,1-3H3;1H/t7-,8-,9+,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWWUXCZAWKORS-AVBROYKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2CC1C2(C)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@H]2C[C@@H]1C2(C)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57357-84-3
Record name Bicyclo[3.1.1]heptane-3-methanamine, 2,6,6-trimethyl-, hydrochloride (1:1), (1S,2S,3S,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57357-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S-(1alpha,2beta,3alpha,5alpha))-Pinane-3-methylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057357843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1S-(1α,2β,3α,5α)]-pinane-3-methylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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